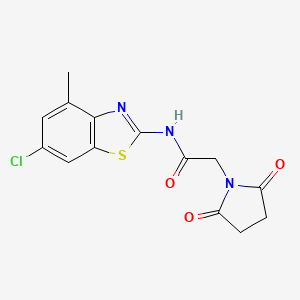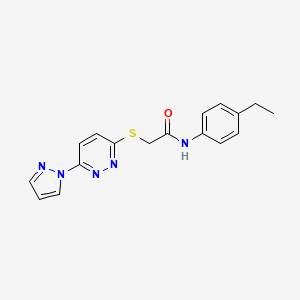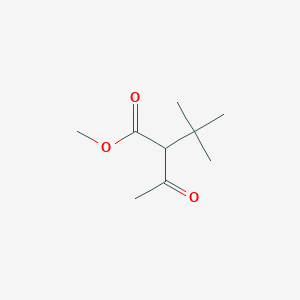![molecular formula C11H11N5O3 B2810663 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid CAS No. 1099107-68-2](/img/structure/B2810663.png)
3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a formamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an appropriate phenyl derivative with a formamide source under specific conditions to introduce the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any by-products and unreacted starting materials.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly useful in the development of new materials and catalysts.
Biology: In biological research, 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
作用机制
The mechanism by which 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application. For example, in medicinal chemistry, the compound might target enzymes involved in disease processes, while in industrial applications, it might interact with catalysts or other chemical species.
相似化合物的比较
Tetrazole derivatives: Other tetrazole derivatives with similar structures and properties.
Formamide derivatives: Compounds containing formamide groups that exhibit similar reactivity.
Uniqueness: 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid is unique due to its combination of a tetrazole ring and a formamide group, which provides it with distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c17-9(18)5-6-12-11(19)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4H,5-6H2,(H,12,19)(H,17,18)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUFJFHZZRGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)
![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)
![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)
![1-(3,5-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2810597.png)

![3-(benzenesulfonyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2810600.png)
